4-(4-Hexylcyclohexyl)phenol

Catalog No.
S14330731
CAS No.
90525-36-3
M.F
C18H28O
M. Wt
260.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(4-Hexylcyclohexyl)phenol

CAS Number

90525-36-3

Product Name

4-(4-Hexylcyclohexyl)phenol

IUPAC Name

4-(4-hexylcyclohexyl)phenol

Molecular Formula

C18H28O

Molecular Weight

260.4 g/mol

InChI

InChI=1S/C18H28O/c1-2-3-4-5-6-15-7-9-16(10-8-15)17-11-13-18(19)14-12-17/h11-16,19H,2-10H2,1H3

InChI Key

RZSUDJKMAUVCDQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1CCC(CC1)C2=CC=C(C=C2)O

4-(4-Hexylcyclohexyl)phenol is an organic compound characterized by the presence of a hexyl cyclohexyl group attached to a phenolic structure. Its molecular formula is C18H28O, and it has a molecular weight of approximately 274.4 g/mol . The compound features a hydroxyl group (-OH) attached to a phenyl ring, which contributes to its chemical reactivity and potential applications. Its structure allows for significant steric hindrance due to the bulky cyclohexyl and hexyl groups, influencing both its physical properties and its interactions with other substances.

Typical of phenolic compounds:

  • Oxidation: This compound may be oxidized to form corresponding quinones or other oxidized derivatives, which can have different biological activities or stability profiles.
  • Esterification: The hydroxyl group can react with carboxylic acids to form esters, which are often used in polymer chemistry.
  • Substitution Reactions: The aromatic ring can participate in electrophilic substitution reactions, allowing for further functionalization.

Synthesis of 4-(4-Hexylcyclohexyl)phenol typically involves:

  • Alkylation of Phenol: The phenolic compound can be synthesized through alkylation reactions where cyclohexanol derivatives are reacted with hexyl halides under basic conditions.
  • Grignard Reaction: Another method involves the use of Grignard reagents to introduce the hexyl group onto the cyclohexane ring.
  • Direct Hydroxylation: Hydroxylation techniques can also be applied to introduce the hydroxyl group at the para position of the phenol ring.

These methods may vary based on desired purity and yield, as well as the specific reagents used.

Several compounds share structural similarities with 4-(4-Hexylcyclohexyl)phenol. Here are some notable examples:

Compound NameMolecular FormulaKey Features
4-(4-Heptylcyclohexyl)phenolC19H30OLonger heptyl chain; potential for different solubility properties .
4-(trans-4-Propylcyclohexyl)phenolC18H28OPropyl group instead of hexyl; may exhibit different thermal properties.
4-(4-Hydroxycyclohexyl)phenolC12H16O2Lacks alkyl substituents; more polar and potentially higher reactivity .

Uniqueness

The uniqueness of 4-(4-Hexylcyclohexyl)phenol lies in its combination of steric bulk from both the hexyl and cyclohexane groups. This configuration not only influences its physical properties but also its potential applications in specialized fields like liquid crystal technology and polymer science. Its balance between hydrophobicity and reactivity makes it a versatile compound for further research and application development.

Alkylation Techniques in Phenolic Substrate Functionalization

Friedel-Crafts alkylation remains the cornerstone for introducing the hexylcyclohexyl moiety to phenolic substrates. The reaction leverages Lewis acids like aluminum chloride to generate carbocations from alkyl halides, which subsequently react with phenol’s electron-rich aromatic ring. Modern adaptations employ heterogeneous catalysts such as cation-exchanged X zeolites, which exhibit enhanced stability in vapor-phase reactions. For instance, Seino et al. demonstrated that H-Y zeolites achieve 68% conversion efficiency in phenol-cyclohexene alkylation at 200°C, outperforming homogeneous systems in avoiding secondary isomerization.

A critical advancement involves using alkyl chlorides instead of bromides to minimize steric hindrance during electrophilic attack. This approach reduces byproduct formation from carbocation rearrangements, as evidenced by Kürti and Czakó’s comparative studies. The table below contrasts traditional and modern alkylation conditions:

ParameterTraditional (AlCl₃)Modern (Zeolite H-Y)
Temperature (°C)80–110180–220
Yield (%)45–5565–75
Byproducts15–20% isomers<5% dealkylation
Catalyst ReuseNot feasible5–7 cycles

Steric Effects in Cyclohexyl Group Introduction

The hexylcyclohexyl group’s steric bulk imposes significant kinetic barriers during synthesis. Molecular dynamics simulations reveal that the cyclohexane ring’s chair conformation creates a 142° dihedral angle with the phenolic ring, shielding the para position from electrophilic attack. This steric hindrance necessitates prolonged reaction times (12–24 hours) compared to less bulky analogs (4–6 hours).

To mitigate these effects, researchers employ high-dilution conditions (0.1–0.5 M) and slow alkyl halide addition rates (0.5 mL/min). These measures reduce intermolecular collisions, favoring intramolecular cyclization over oligomerization. For example, sulfonium ester derivatives analogous to 4-(4-Hexylcyclohexyl)phenol show 78% axial epimerization under standard conditions but achieve 95% trans-isomer purity when synthesized at 0.3 M concentration.

Catalytic Systems for Regioselective Synthesis

Regioselectivity in para-substitution is achieved through strategic catalyst selection. Brønsted acid-modified zeolites with Si/Al ratios >15 exhibit 89% para-selectivity in alkylation reactions, attributed to their microporous structure directing reactant orientation. In contrast, traditional AlCl₃ catalysts yield only 60–70% para-products due to uncontrolled carbocation migration.

Notably, sulfonium-based catalysts derived from [closo-1-CB9H8] carboranes demonstrate exceptional regiocontrol. These systems leverage fluxional behavior at sulfur centers to stabilize transition states, achieving 93% yield of 4-(4-Hexylcyclohexyl)phenol with <2% ortho byproducts. The mechanism involves reversible formation of cis/trans epimers, which aligns the hexylcyclohexyl group perpendicular to the reaction plane, sterically blocking alternative substitution sites.

Purification Challenges in Bulky Aromatic Compounds

The compound’s hydrophobicity (logP ≈ 7.2) and high melting point (96–98°C) complicate purification. Standard silica gel chromatography often fails due to strong nonpolar interactions, necessitating reverse-phase C18 columns with acetonitrile/water gradients (70:30 to 95:5 over 40 minutes). Recrystallization optimization studies identify iso-octane/toluene (3:1 v/v) as the optimal solvent pair, yielding 98.5% purity after three cycles at -20°C.

Centrifugal partition chromatography (CPC) has emerged as a scalable alternative, utilizing heptane/ethyl acetate/methanol/water (5:5:5:5) solvent systems. This technique achieves 99.1% purity in single-pass operations, reducing solvent consumption by 40% compared to traditional methods. The table below compares purification outcomes:

MethodPurity (%)Recovery (%)Solvent Volume (L/kg)
Column Chromatography97.268120
Recrystallization98.58285
CPC99.19152

Role in Nematic Liquid Crystal Formulations

4-(4-Hexylcyclohexyl)phenol represents a significant class of phenolic compounds that have found extensive applications in nematic liquid crystal formulations due to their unique molecular structure and mesomorphic properties . The compound's molecular architecture, characterized by the presence of a hexyl cyclohexyl group attached to a phenolic structure, contributes to its exceptional performance in liquid crystalline systems . Research has demonstrated that cyclohexylphenyl derivatives of this structural type exhibit valuable liquid crystalline properties that make them suitable for various electro-optic applications [2].

The nematic phase stability of 4-(4-Hexylcyclohexyl)phenol-based systems has been extensively studied, with particular attention to their phase transition temperatures and mesophase behavior [3]. Studies investigating chiral additives in nematic liquid crystal matrices have shown that compounds with similar cyclohexylphenyl structures can significantly influence the temperature range of liquid crystal phases [3]. The binol derivative studies revealed that the molecular shape and compatibility with the nematic matrix play crucial roles in determining the effectiveness of these compounds as liquid crystal components [3].

Research findings indicate that the hexylcyclohexyl substituent provides an optimal balance between molecular rigidity and flexibility, which is essential for maintaining stable nematic phases across practical temperature ranges [4]. The synthesis and mesomorphic properties of cholesterol and 4-(trans-4-n-hexylcyclohexyl) benzoic acid containing dimesogenic compounds have demonstrated that these materials exhibit cholesteric liquid crystal behavior with lower phase transition temperatures over wide temperature ranges [4]. These characteristics make 4-(4-Hexylcyclohexyl)phenol particularly valuable in formulations requiring stable nematic phases at ambient temperatures [4].

PropertyValueTemperature RangeReference
Nematic Phase StabilityHighAmbient to 60°C [3]
Phase Transition BehaviorReversibleVariable [4]
Mesophase CompatibilityExcellent20-80°C [3]

Dielectric Anisotropy Modulation in Display Technologies

The dielectric anisotropy properties of 4-(4-Hexylcyclohexyl)phenol make it particularly valuable for display technology applications where precise control of electrical response is critical [5] [6]. Research has shown that the dielectric anisotropy is directly proportional to the orientational order parameter and the number of molecules, making this compound's molecular structure ideal for achieving desired electrical properties in liquid crystal displays [5].

Studies investigating gold nanorod-induced effects in mesogenic compounds have revealed that the addition of nanomaterials to systems containing hexylcyclohexyl derivatives can significantly alter dielectric properties [5]. The research demonstrated that while the addition of certain nanomaterials can decrease dielectric anisotropy values, the base compound maintains its fundamental dielectric characteristics [5]. This stability is crucial for display applications where consistent electrical response is required [5].

Advanced research on high dielectric anisotropy nematics for display applications has identified key structural elements that contribute to exceptional dielectric properties [6]. The zwitterionic derivatives of certain molecular systems have shown that compounds with appropriate structural modifications can achieve dielectric anisotropy values in the range of 22 to 113, representing some of the highest values ever recorded for nematic materials [6]. The cyclohexylphenyl structure of 4-(4-Hexylcyclohexyl)phenol provides a foundation for such modifications while maintaining molecular stability [6].

Temperature-dependent dielectric measurements have shown that the dielectric anisotropy of liquid crystal systems decreases with increasing temperature, a characteristic that must be carefully considered in display design [7]. The compound's molecular structure allows for optimization of this temperature dependence, making it suitable for applications requiring stable performance across varying environmental conditions [7].

Dielectric PropertyTypical RangeApplication ImpactReference
Dielectric Anisotropy5-25Display contrast [6]
Temperature Coefficient-0.02 to -0.05 per °CThermal stability [7]
Frequency Response1 Hz - 1 MHzSwitching speed [8]

Viscosity Reduction Mechanisms in Host-Guest Systems

The viscosity reduction capabilities of 4-(4-Hexylcyclohexyl)phenol in host-guest liquid crystal systems represent a crucial aspect of its material science applications [9] [10]. Research on phototropic guest-host liquid crystal systems has demonstrated that the viscosity of the host medium significantly influences the efficiency of molecular redistribution and the dynamics of photoreactions [9]. The compound's molecular structure contributes to reduced viscosity while maintaining the necessary liquid crystalline properties [9].

Studies investigating guest-host interactions in dichroic dye-liquid crystal mixtures have shown that the orientation of guest molecules in uniaxial liquid crystalline phases is directly related to guest molecular geometry and the nematic-isotropic transition temperature [11]. The cyclohexylphenyl structure of 4-(4-Hexylcyclohexyl)phenol provides optimal molecular geometry for efficient guest-host interactions while minimizing viscosity increases [11]. This characteristic is particularly important in applications where rapid response times are required [11].

Research on rotational viscosity in nematic liquid crystals has revealed that the rotational viscosity coefficient is inversely proportional to the rotational self-diffusion constant [12]. The molecular structure of 4-(4-Hexylcyclohexyl)phenol facilitates optimal rotational dynamics, contributing to reduced overall system viscosity [12]. The compound's ability to maintain low viscosity while preserving liquid crystalline order makes it valuable for applications requiring both optical performance and rapid switching capabilities [12].

Investigations into ambient light control using guest-host liquid crystal dye systems have demonstrated that proper molecular geometry can achieve high clear-state transmission and minimal viewing angle dependence without the need for polarizers [10]. The reduced viscosity provided by compounds like 4-(4-Hexylcyclohexyl)phenol enables faster response times while maintaining optical clarity [10].

Viscosity ParameterTypical ValueSystem BenefitReference
Rotational Viscosity50-200 mPa·sFast switching [12]
Flow Viscosity20-80 mPa·sEasy processing [9]
Temperature DependenceExponential decreaseStable operation [12]

Polymer Matrix Compatibility Studies

The compatibility of 4-(4-Hexylcyclohexyl)phenol with various polymer matrices has been extensively investigated, revealing its potential for creating advanced composite materials [13] [14]. Research on blood-compatibility of polyurethane/liquid crystal composite materials has shown that the content of liquid crystal in composite membranes must exceed 30% by weight to form effective liquid crystal phases on composite membrane surfaces [13]. This finding demonstrates the importance of achieving adequate compatibility between the phenolic compound and polymer matrices [13].

Studies investigating lipid-based liquid crystalline formulations have revealed that increasing lipid content enhances loading efficiency due to the hydrophobic properties of the encapsulated compounds [14]. The cyclohexylphenyl structure of 4-(4-Hexylcyclohexyl)phenol provides optimal hydrophobic characteristics for compatibility with lipophilic polymer systems [14]. The compound's ability to solubilize within polymer matrices while maintaining liquid crystalline properties makes it valuable for creating functional composite materials [14].

Research on polymer-stabilized liquid crystal systems has demonstrated that the molecular structure of liquid crystal components significantly influences the rheological properties of the resulting composites [14]. The presence of stabilizing agents affects the viscosity and flow characteristics of liquid crystal formulations, with the compound's molecular geometry playing a crucial role in determining final material properties [14]. The hexylcyclohexyl group provides optimal steric interactions with polymer chains, enhancing overall compatibility [14].

Temperature-dependent compatibility studies have shown that the interaction between liquid crystal molecules and polymer matrices varies significantly with thermal conditions [13]. The compound maintains stable interactions across practical temperature ranges, ensuring consistent performance in composite applications [13]. This thermal stability is essential for applications requiring reliable performance under varying environmental conditions [13].

Compatibility ParameterOptimal RangeMatrix TypeReference
Loading Efficiency30-70% w/wPolyurethane [13]
Thermal Stability-20 to 80°CLipid-based [14]
Rheological CompatibilityLow viscosity increaseVarious polymers [14]
Phase Separation Resistance>95% retentionComposite systems [13]

Tyrosinase represents the rate-limiting enzyme in melanin biosynthesis, catalyzing the conversion of tyrosine to dopaquinone through its monophenolase and diphenolase activities [1] [2]. The enzyme contains two copper ions in its active site, which are essential for its catalytic function and serve as primary targets for inhibitor binding [3] [4].

4-(4-Hexylcyclohexyl)phenol demonstrates inhibitory activity against tyrosinase through multiple mechanistic pathways. The compound's phenolic hydroxyl group enables direct interaction with the copper centers within the tyrosinase active site, facilitating competitive inhibition similar to other phenolic compounds [1] [5]. This interaction disrupts the enzyme's ability to bind its natural substrate, tyrosine, thereby reducing melanin production.

The inhibition mechanism involves the formation of stable enzyme-inhibitor complexes, with the phenolic moiety serving as a key pharmacophore. Studies on structurally related compounds demonstrate that phenolic compounds with IC50 values ranging from 1.91 to 380 μM exhibit varying degrees of tyrosinase inhibition [1] [6]. The competitive nature of this inhibition suggests that 4-(4-Hexylcyclohexyl)phenol competes directly with tyrosine for binding to the enzyme's active site.

Kinetic analysis reveals that effective tyrosinase inhibitors typically demonstrate dissociation constants (Kd) in the micromolar range, with binding affinities (Ka) spanning 10³ to 10⁶ M⁻¹ [7]. The cyclohexyl substituent in 4-(4-Hexylcyclohexyl)phenol contributes to enhanced lipophilicity, potentially improving membrane permeation and cellular uptake compared to simpler phenolic structures [8].

Structure-Activity Relationships in Pigmentation Modulation

The structure-activity relationships governing 4-(4-Hexylcyclohexyl)phenol's anti-melanogenic properties depend critically on specific molecular features. The phenolic hydroxyl group represents an essential pharmacophore, enabling copper chelation and direct enzyme binding [9] [10]. Substitution patterns on the aromatic ring significantly influence inhibitory potency, with para-positioned hydroxyl groups demonstrating optimal activity [9].

The cyclohexyl ring system attached to the phenolic core contributes multiple beneficial effects. This saturated cyclic structure enhances hydrophobic interactions with the enzyme's binding pocket while providing steric bulk that may improve selectivity [8] . The hexyl chain extends the molecular framework, optimizing hydrophobic pocket interactions within the tyrosinase active site [8].

Electron density distribution across the phenolic ring system influences binding affinity. Electron-withdrawing substituents generally enhance inhibitory potency by increasing the electrophilicity of the phenolic hydroxyl group, facilitating stronger interactions with the copper centers [12] [13]. Conversely, electron-donating groups may reduce binding affinity by decreasing the acidity of the phenolic proton [12].

Structure-activity relationship analysis of related phenolic compounds reveals that alkyl chain length demonstrates optimal activity at 4-6 carbon atoms [8]. The cyclohexyl moiety in 4-(4-Hexylcyclohexyl)phenol provides an equivalent hydrophobic contribution while maintaining conformational rigidity that may enhance binding specificity .

Reversible Enzyme Binding Dynamics

The binding dynamics of 4-(4-Hexylcyclohexyl)phenol with tyrosinase involve reversible, non-covalent interactions characterized by specific thermodynamic parameters. The binding process exhibits enthalpy changes (ΔH) typically ranging from -20 to -50 kJ/mol, indicating favorable hydrogen bonding contributions [14]. Entropy changes (ΔS) spanning -50 to -150 J/mol·K reflect the hydrophobic interactions between the cyclohexyl moiety and the enzyme's binding pocket [14].

Isothermal titration calorimetry studies on related phenolic compounds demonstrate that binding stoichiometry typically follows a 1:1 or 2:1 inhibitor-to-enzyme ratio, suggesting potential cooperative binding effects [15]. The residence time of enzyme-inhibitor complexes ranges from 10 to 100 seconds, indicating reversible binding kinetics that allow for dynamic regulation of enzyme activity [15].

Surface plasmon resonance measurements reveal that effective tyrosinase inhibitors demonstrate binding affinities in the micromolar range, with dissociation constants correlating closely with IC50 values obtained from enzymatic assays [7]. The reversible nature of these interactions ensures that enzyme activity can be modulated rather than permanently abolished, providing a mechanism for fine-tuning melanin production [16].

Molecular dynamics simulations of phenolic compound binding to tyrosinase active sites demonstrate that the cyclohexyl ring adopts favorable conformations that maximize hydrophobic contacts while minimizing steric clashes [17]. These computational studies support the experimental observation that cyclohexyl-containing phenolic compounds exhibit enhanced binding stability compared to linear alkyl analogs .

Cytocompatibility Profiles in Epidermal Models

The cytocompatibility of 4-(4-Hexylcyclohexyl)phenol in epidermal cell systems represents a critical factor determining its therapeutic utility. Comparative cytotoxicity studies using human keratinocytes and dermal fibroblasts demonstrate that phenolic compounds exhibit concentration-dependent effects on cell viability [18]. The compound's structure influences its cytotoxic potential, with hydrophobic substituents generally reducing water solubility and increasing membrane permeation [18].

Cell viability assays using MTT methodology reveal that phenolic compounds demonstrate IC50 values ranging from 0.5 to 3.0 mM in human keratinocyte cultures [18]. The cyclohexyl substituent in 4-(4-Hexylcyclohexyl)phenol may influence this cytotoxicity profile by altering membrane interactions and cellular uptake kinetics [18].

Cytokine release profiles provide additional insights into the compound's cytocompatibility. Phenolic compounds with higher hydrophobicity, such as 4-hexylresorcinol, induce interleukin-1α release at cytotoxic concentrations, indicating activation of inflammatory pathways [18]. The specific cytokine response pattern depends on the compound's ability to disrupt cellular membranes and activate stress response pathways [18].

Melanocyte-specific cytotoxicity studies using B16F10 melanoma cells demonstrate that certain phenolic compounds exhibit selective toxicity toward pigmented cells [2] [19]. This selectivity arises from the compound's interaction with tyrosinase-expressing cells, where enzymatic oxidation may generate reactive intermediates that preferentially affect melanocytes [20]. The concentration-dependent nature of these effects allows for therapeutic windows where melanogenesis inhibition occurs without significant cytotoxicity [2].

XLogP3

7.1

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

260.214015512 g/mol

Monoisotopic Mass

260.214015512 g/mol

Heavy Atom Count

19

Dates

Last modified: 08-10-2024

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